4-Amino-3-(2-fluoroethoxy)phenol
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Overview
Description
4-Amino-3-(2-fluoroethoxy)phenol is an organic compound with the molecular formula C8H10FNO2 It is a phenolic compound that contains both an amino group and a fluoroethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2-fluoroethoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-nitrophenol with 2-fluoroethanol in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions typically require a high temperature and an inert atmosphere to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(2-fluoroethoxy)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the activating effect of the amino and phenolic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenols, depending on the substituent introduced.
Scientific Research Applications
4-Amino-3-(2-fluoroethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-(2-fluoroethoxy)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the amino group can form covalent bonds with nucleophilic sites. The fluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(2-chloroethoxy)phenol
- 4-Amino-3-(2-methoxyethoxy)phenol
- 4-Amino-3-(2-hydroxyethoxy)phenol
Uniqueness
4-Amino-3-(2-fluoroethoxy)phenol is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10FNO2 |
---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
4-amino-3-(2-fluoroethoxy)phenol |
InChI |
InChI=1S/C8H10FNO2/c9-3-4-12-8-5-6(11)1-2-7(8)10/h1-2,5,11H,3-4,10H2 |
InChI Key |
DLCNGAIWYHRMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)OCCF)N |
Origin of Product |
United States |
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